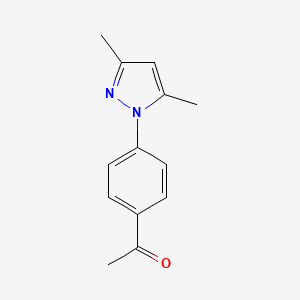![molecular formula C12H14O6 B3025269 Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate CAS No. 80791-19-1](/img/structure/B3025269.png)
Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate
Overview
Description
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate is an organic compound with the molecular formula C12H14O6. It is also known by its IUPAC name, acetic acid, 2,2’-[1,4-phenylenebis(oxy)]bis-, dimethyl ester . This compound features a central 1,4-phenylene group (a benzene ring) linked to two ester groups (CH3COOCH2) at both ends through oxygen atoms (–O–) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate can be synthesized through the esterification of 2,2’-[1,4-phenylenebis(oxy)]diacetic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as dichloromethane or chloroform . The reaction conditions include maintaining a temperature of around 60-70°C and using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate may involve continuous flow reactors to optimize the reaction efficiency and yield . The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations . Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate undergoes several types of chemical reactions, including hydrolysis, esterification, and substitution .
Esterification: The diacid form can undergo esterification reactions with various alcohols to form new esters with different alkyl groups.
Common Reagents and Conditions
Esterification: Common reagents include alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
Major Products
Scientific Research Applications
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate has several scientific research applications across various fields:
Mechanism of Action
Comparison with Similar Compounds
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate can be compared with other similar compounds, such as:
Dimethyl 2,2’-[1,2-phenylenebis(oxy)]diacetate: This compound has a similar structure but with the ester groups attached to a 1,2-phenylene group instead of a 1,4-phenylene group.
2,2’-[1,4-Phenylenebis(oxy)]diacetate: This compound lacks the methyl ester groups and has free carboxylic acid groups instead.
The uniqueness of dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate lies in its specific ester functionalities and the 1,4-phenylene linkage, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
methyl 2-[4-(2-methoxy-2-oxoethoxy)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-15-11(13)7-17-9-3-5-10(6-4-9)18-8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUGKFJEEHCOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423603 | |
| Record name | dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80791-19-1 | |
| Record name | dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3025206.png)



